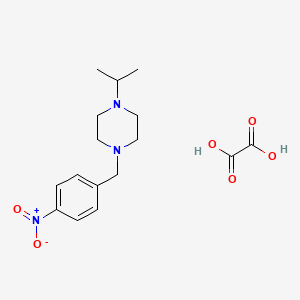![molecular formula C16H22FNO2S B3941983 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B3941983.png)
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine
Übersicht
Beschreibung
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine, also known as AFEP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique biochemical and physiological effects.
Wirkmechanismus
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its endogenous ligand, glutamate. 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine binds to a specific site on the receptor, which results in the opening of the ion channel and an increase in the influx of calcium ions into the cell. This, in turn, leads to the activation of various downstream signaling pathways that are involved in learning and memory processes.
Biochemical and Physiological Effects:
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been shown to enhance the long-term potentiation (LTP) of synaptic transmission in the hippocampus, which is a cellular mechanism underlying learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been shown to modulate the activity of TRP channels, which are involved in pain sensation and thermoregulation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a potent and selective modulator of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological processes. However, 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has limited solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has a relatively short half-life in vivo, which can limit its usefulness in certain animal models.
Zukünftige Richtungen
There are several future directions for the use of 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine in scientific research. One potential direction is the development of more potent and selective modulators of the NMDA receptor based on the structure of 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine. Another potential direction is the investigation of the role of 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine in other physiological and pathological processes, such as pain sensation and thermoregulation. Additionally, the development of novel drug delivery systems that can improve the bioavailability and half-life of 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine in vivo could expand its usefulness in animal models.
Wissenschaftliche Forschungsanwendungen
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has also been shown to modulate the activity of the transient receptor potential (TRP) channels, which are involved in pain sensation and thermoregulation.
Eigenschaften
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2S/c1-2-11-21(19,20)18-10-4-6-15(13-18)9-8-14-5-3-7-16(17)12-14/h2-3,5,7,12,15H,1,4,6,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOWERGZFVTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5-dimethoxy-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3941943.png)

![8-[(4Z)-hept-4-en-1-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3941957.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941967.png)



![1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3941998.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3942014.png)
